Tetrahydro vs. Aromatic Saturation State Dictates Conformational and Pharmacokinetic Profile
The target compound possesses a tetrahydro (partially saturated) pyridine ring, in contrast to the fully aromatic 3-bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS 106911-04-0). This saturation state is critical: the tetrahydrotriazolopyridine motif is a key pharmacophoric element in the marketed drug sitagliptin, which achieves a DPP-4 IC₅₀ of 28 nM . The saturation increases molecular complexity (fraction sp³), reduces aromatic ring count, and can improve aqueous solubility and metabolic stability compared to fully aromatic analogs. The computed XLogP3 of 1.4 for the target compound indicates balanced lipophilicity suitable for both oral bioavailability and CNS penetration, whereas the aromatic comparator has a predicted higher logP due to extended conjugation [1].
| Evidence Dimension | Saturation state (sp³ fraction) and impact on drug-like properties |
|---|---|
| Target Compound Data | Tetrahydro (partially saturated) pyridine ring; XLogP3 = 1.4; TPSA = 30.7 Ų; 0 H-bond donors; rotatable bonds = 0 [1] |
| Comparator Or Baseline | 3-bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS 106911-04-0): fully aromatic; higher predicted logP; planar geometry |
| Quantified Difference | Sitagliptin (bearing tetrahydrotriazolopyridine) DPP-4 IC₅₀ = 28 nM. The tetrahydro scaffold is documented as an essential pharmacophoric element for DPP-4 engagement . Aromatic analogs lack this conformational flexibility. |
| Conditions | DPP-4 enzyme inhibition assay (recombinant human DPP-4); sitagliptin as reference standard |
Why This Matters
The tetrahydro saturation state enables conformational flexibility essential for DPP-4 binding and distinguishes this compound as a privileged scaffold for lead generation, unlike flat aromatic analogs that cannot recapitulate the same binding mode.
- [1] PubChem Compound Summary CID 84670419. 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/84670419 (accessed 2026-05-02). View Source
